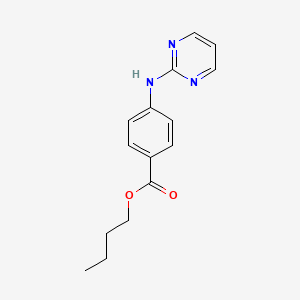
Butyl 4-(pyrimidin-2-ylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE: is a synthetic organic compound that belongs to the class of para-aminobenzoic acid derivatives. This compound is characterized by the presence of a butyl ester group attached to the benzoate moiety, which is further substituted with a pyrimidin-2-ylamino group. The structural versatility of this compound makes it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of para-aminobenzoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield butyl 4-aminobenzoate.
Amination Reaction: The next step involves the introduction of the pyrimidin-2-ylamino group. This is achieved by reacting butyl 4-aminobenzoate with 2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects. The pyrimidin-2-ylamino group plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
BUTYL 4-[(PYRIDIN-2-YL)AMINO]BENZOATE: Similar structure but with a pyridine ring instead of a pyrimidine ring.
ETHYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE: Similar structure but with an ethyl ester group instead of a butyl ester group.
METHYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE: Similar structure but with a methyl ester group instead of a butyl ester group.
Uniqueness
The uniqueness of BUTYL 4-[(PYRIMIDIN-2-YL)AMINO]BENZOATE lies in its specific structural features, such as the butyl ester group and the pyrimidin-2-ylamino substitution. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
butyl 4-(pyrimidin-2-ylamino)benzoate |
InChI |
InChI=1S/C15H17N3O2/c1-2-3-11-20-14(19)12-5-7-13(8-6-12)18-15-16-9-4-10-17-15/h4-10H,2-3,11H2,1H3,(H,16,17,18) |
InChI Key |
BSFWDRVFLNWEBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















